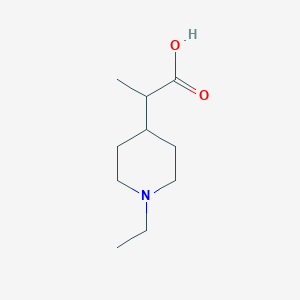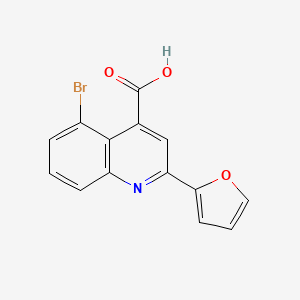
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C12H10INO3S and a molecular weight of 375.18 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an iodine atom, a methoxy group, and a thiazole ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Aldehyde Formation: The aldehyde group is typically introduced through an oxidation reaction of a corresponding alcohol or through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is primarily used in proteomics research Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions
Wirkmechanismus
The exact mechanism of action of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a methoxy group and an aldehyde group, but it lacks the iodine atom and the thiazole ring.
4-Iodo-3-methylisoxazol-5-ylmethanol: This compound contains an iodine atom and a methoxy group but has an isoxazole ring instead of a thiazole ring.
Uniqueness
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of the thiazole ring and the iodine atom, which confer distinct chemical properties and reactivity. These features make it particularly useful in proteomics research and potentially in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H10INO3S |
|---|---|
Molekulargewicht |
375.18 g/mol |
IUPAC-Name |
3-iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10INO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
JXTXMQMFETWUSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)

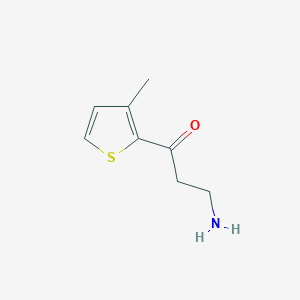

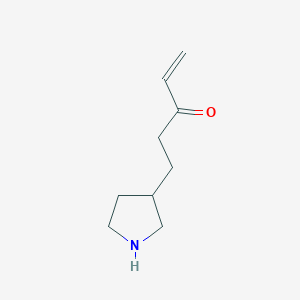
![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)



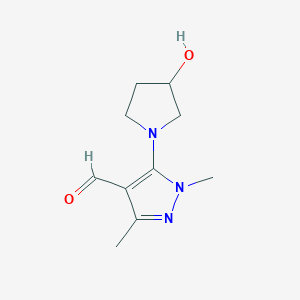
![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
